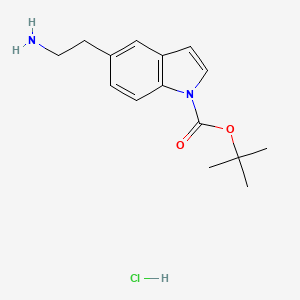

tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUXVSOQEVWKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674211 | |

| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-50-3 | |

| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride typically involves the reaction of 5-(2-aminoethyl)-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester. The resulting tert-butyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protecting group for the indole nitrogen. Its removal under acidic conditions is a common first step in further functionalization.

Reaction Conditions :

-

Reagent : HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : 0–25°C

-

Time : 1–4 hours

Example :

Data :

| Starting Material | Reagent | Yield | Product | Reference |

|---|---|---|---|---|

| Boc-protected indole derivative | HCl (4M, dioxane) | 92% | Deprotected indole hydrochloride |

Functionalization of the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain undergoes typical amine reactions, such as acylation and alkylation.

Acylation

Reaction Conditions :

-

Reagent : Acetyl chloride or anhydrides in presence of base (e.g., triethylamine)

-

Solvent : DCM or THF

-

Temperature : 0–25°C

Example :

Data :

| Substrate | Reagent | Yield | Product | Reference |

|---|---|---|---|---|

| 5-(2-aminoethyl)indole | Acetyl chloride | 85% | 5-(2-acetamidoethyl)indole |

Reductive Amination

Reaction Conditions :

-

Reagent : Aldehyde/ketone + NaBH

CN or NaBH -

Solvent : MeOH or THF

-

Temperature : 25–60°C

Example :

Nucleophilic Substitution at the Carbamate

The Boc group can participate in nucleophilic displacement under basic conditions, though this is less common.

Reaction Conditions :

-

Reagent : Strong base (e.g., LDA or NaH)

-

Solvent : THF or DMF

-

Temperature : −78°C to 25°C

Example :

Data :

| Substrate | Reagent | Yield | Product | Reference |

|---|---|---|---|---|

| Boc-indole derivative | NaH, MeI | 75% | N-methylated indole |

Cross-Coupling Reactions

After deprotection, the indole core can engage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Reaction Conditions :

-

Catalyst : Pd(PPh

)

or PdCl

(dppf) -

Base : K

CO

or Cs

CO -

Solvent : DME or toluene

-

Temperature : 80–110°C

Example :

Cyclization Reactions

The aminoethyl group facilitates intramolecular cyclization to form fused heterocycles.

Reaction Conditions :

-

Reagent : POCl

or PCl -

Solvent : DCM or chloroform

-

Temperature : Reflux

Example :

Data :

| Substrate | Reagent | Yield | Product | Reference |

|---|---|---|---|---|

| 5-(2-aminoethyl)indole | POCl | |||

| 68% | β-carboline derivative |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride has been investigated for its potential in drug development, particularly as a scaffold for creating novel therapeutic agents targeting various diseases.

Case Study: Parkinson's Disease

A study focused on the structure-activity relationship (SAR) of indole derivatives, including this compound, demonstrated its efficacy in developing multifunctional drugs aimed at treating Parkinson's disease. The indole moiety was crucial for enhancing biological activity, leading to compounds with improved neuroprotective effects .

Neuroscience Research

The compound has been utilized in neuroscience research to explore its effects on neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to be studied for potential interactions with serotonin and dopamine receptors.

Case Study: Neurotransmitter Interaction

Research indicated that modifications of the indole structure could lead to increased affinity for serotonin receptors, suggesting its potential use in treating mood disorders .

Synthesis of Indole Derivatives

This compound serves as an important intermediate in the synthesis of more complex indole derivatives, which are valuable in pharmaceutical applications.

Synthesis Pathway

The synthesis involves several steps including protection-deprotection strategies and coupling reactions that yield various functionalized indoles. This versatility makes it a valuable building block in organic synthesis .

Anticancer Research

Preliminary studies have shown that compounds derived from this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In vitro tests demonstrated that derivatives of this compound could inhibit the proliferation of specific cancer cells, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Functional Group Variations

Example Compounds:

tert-Butyl 6-Bromo-3-imidazolyl-indole-1-carboxylate (16a) : Substituent: Bromine at 6-position, imidazolyl at 3-position. Key Difference: Bromine introduces steric bulk and alters electronic properties, reducing solubility compared to the hydrophilic aminoethyl group.

tert-Butyl 5-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate : Substituent: Hydroxypropenyl at 5-position. Key Difference: The propenyl group is prone to oxidation, whereas the aminoethyl group offers stability and protonation sites for salt formation.

Physicochemical Properties

Biological Activity

Tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₁₈ClN₂O₂

- Molecular Weight : 234.29 g/mol

- CAS Number : 1159823-50-3

- IUPAC Name : tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate

The compound is believed to exhibit biological activity through its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Its structure suggests potential for inhibition of certain enzymes, particularly those related to antibiotic resistance mechanisms.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The following table summarizes findings from various research studies regarding its efficacy against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | < 0.125 mg/dm³ | |

| Acinetobacter baumannii | 0.25 mg/dm³ | |

| Escherichia coli | 0.5 mg/dm³ |

These results indicate that this compound may be effective against multi-drug resistant bacterial strains, making it a candidate for further development as an antibiotic.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore how modifications to the indole structure affect biological activity. The following observations were made:

- Amino Substituents : Variations in the amino group at position 5 significantly influenced antibacterial potency.

- Alkyl Chain Length : The length and branching of alkyl chains attached to the indole nitrogen impacted solubility and bioavailability.

These findings suggest that careful structural modifications can enhance the compound's therapeutic potential while minimizing side effects.

Case Study 1: Efficacy Against Resistant Strains

In a study published in 2024, researchers evaluated the compound's efficacy against clinical isolates of Acinetobacter baumannii. The study found that the compound not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics like meropenem, leading to lower MIC values and enhanced bacterial clearance in vitro .

Case Study 2: In Vivo Evaluation

Another research effort focused on in vivo evaluations using murine models of infection. Results showed that administration of this compound resulted in significant reductions in bacterial load compared to control groups. Histopathological analysis indicated reduced tissue damage and inflammation, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, stoichiometry, and catalyst selection. For example, tert-butyl protection of indole derivatives often employs di-tert-butyl dicarbonate (Boc₂O) with bases like triethylamine or DMAP in dichloromethane (CH₂Cl₂) at 0°C to room temperature . Reduction steps (e.g., nitro to amine) may require alternative reagents (e.g., Zn/NH₄Cl) if traditional methods like H₂/Pd-C fail . Monitor reaction progress via TLC and purify intermediates via column chromatography (e.g., Et₂O/hexanes gradients) .

Q. How should researchers handle and store this compound given limited toxicity data?

- Methodological Answer : Adopt standard precautions for amine-containing compounds: use fume hoods, wear nitrile gloves, and store under inert gas (N₂/Ar) at 2–8°C to prevent degradation . Conduct risk assessments under REACH or GHS guidelines due to missing ecotoxicological data .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~1.6 ppm for tert-butyl protons, δ ~3.0 ppm for ethylamine protons) . IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine groups . HRMS validates molecular weight (e.g., [M+H]⁺ peaks) . For crystallinity analysis, employ X-ray diffraction with SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Systematically evaluate variables:

- Catalyst load : DMAP (10 mol%) improves Boc protection efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitutions .

- Workup protocols : Neutralize excess BH₃·THF with NaBO₃·4H₂O to minimize side products .

- Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure reproducibility .

Q. What strategies analyze hydrogen bonding patterns and crystal packing of this compound using crystallographic data?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s notation to identify supramolecular architectures .

- SHELX refinement : Use HKLF 5 format for high-resolution data to model thermal displacement parameters and occupancy .

- Mercury software : Visualize π-π stacking or CH-π interactions between indole rings and tert-butyl groups .

Q. What in silico and in vitro approaches elucidate structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Molecular docking : Screen against targets like WDR5 using AutoDock Vina; prioritize indole-amine interactions with protein pockets .

- SPR/BLI assays : Quantify binding kinetics (e.g., KD) for derivatives with modified ethylamine chains .

- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes and LC-MS detection .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in reduction yields (e.g., 25% for Zn/NH₄Cl vs. failed H₂/Pd-C) suggest reagent-specific side reactions. Validate via in situ FTIR to detect intermediates .

- Crystallographic Ambiguities : Conflicting H-bond patterns may arise from solvent polymorphism. Recrystallize from multiple solvents (e.g., EtOAc vs. hexanes) and compare unit cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.